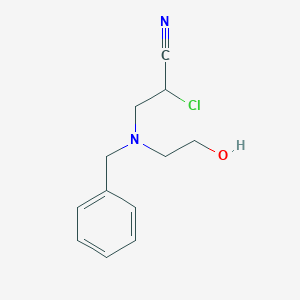
3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile is an organic compound that features a benzyl group, a hydroxyethyl group, and a chloro-propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile typically involves the reaction of benzylamine with 2-chloroacrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the chloroacrylonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can replace the chloro group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino)-2-chloro-propanenitrile
- 3-(Benzyl(2-hydroxyethyl)amino)-2-bromo-propanenitrile
- 3-(Benzyl(2-hydroxyethyl)amino)-2-chloro-butanenitrile
Uniqueness
3-(Benzyl(2-hydroxyethyl)amino)-2-chloropropanenitrile is unique due to the presence of both a hydroxyethyl group and a chloro-propanenitrile moiety
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-[benzyl(2-hydroxyethyl)amino]-2-chloropropanenitrile |
InChI |
InChI=1S/C12H15ClN2O/c13-12(8-14)10-15(6-7-16)9-11-4-2-1-3-5-11/h1-5,12,16H,6-7,9-10H2 |
InChI Key |
AXGIRXWYKJVCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














